molecular formula C8H8IN5 B8644927 N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide CAS No. 1392149-78-8

N'-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide

Cat. No. B8644927
Key on ui cas rn: 1392149-78-8
M. Wt: 301.09 g/mol
InChI Key: DDDZNRSTGCSUJP-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

77 ml (77 mmol) of 1 M hydrochloric acid solution is added to 7.7 g (25.6 mmol) of N′-(3-cyano-5-iodopyrazin-2-yl)-N,N-dimethylformimidamide. The reaction medium is heated at 50° C. for 4 hours and then stirred at room temperature overnight. The precipitate formed is filtered, rinsed with water and dried at 50° C. to yield 6 g (95%) of 3-amino-6-iodopyrazine-2-carbonitrile in the form of a beige solid.
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:4]1[C:5]([N:11]=CN(C)C)=[N:6][CH:7]=[C:8]([I:10])[N:9]=1)#[N:3]>>[NH2:11][C:5]1[C:4]([C:2]#[N:3])=[N:9][C:8]([I:10])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
77 mL
Type
reactant
Smiles
Cl
Name
Quantity
7.7 g
Type
reactant
Smiles
C(#N)C=1C(=NC=C(N1)I)N=CN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)I)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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